2-(3,5-Dibromobenzoyl)benzoic acid

Beschreibung

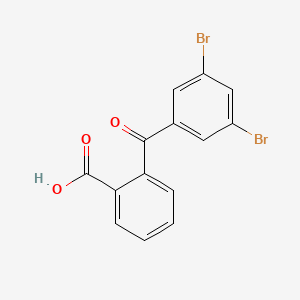

2-(3,5-Dibromobenzoyl)benzoic acid is a halogenated benzoic acid derivative characterized by a benzoyl group substituted with bromine atoms at the 3 and 5 positions, attached to the 2-position of a benzoic acid backbone. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of bromine atoms and their capacity for halogen bonding. For instance, bromination of aromatic amines (e.g., 2-aminobenzoic acid) in acetic acid is a common method to introduce bromine substituents, as demonstrated in the synthesis of methyl 3,5-dibromo-2-diacetylaminobenzoate . The molecular weight of the parent compound, 3,5-dibromobenzoic acid, is 279.913 g/mol (C₇H₄Br₂O₂), suggesting that the full derivative would have a significantly higher molecular weight due to the additional benzoyl group .

Eigenschaften

CAS-Nummer |

917776-94-4 |

|---|---|

Molekularformel |

C14H8Br2O3 |

Molekulargewicht |

384.02 g/mol |

IUPAC-Name |

2-(3,5-dibromobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H8Br2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |

InChI-Schlüssel |

GLBLRQFXWBMBPN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Br)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Benzoic Acid Derivatives

One common method involves the bromination of benzoic acid derivatives. The following steps outline this process:

- Starting Material : Benzoic acid or its derivatives.

- Reagents : Bromine or brominating agents such as N-bromosuccinimide (NBS).

- Conditions : The reaction is typically carried out in a solvent such as dichloromethane or chloroform at low temperatures to control the reaction and minimize side products.

- Dissolve benzoic acid in a suitable solvent.

- Add bromine dropwise under stirring at low temperature.

- Allow the reaction to proceed for several hours.

- Quench the reaction with a reducing agent like sodium thiosulfate.

- Isolate the dibromobenzoic acid through filtration or extraction.

Synthesis via Acylation Reactions

Another effective method involves acylation reactions using dibromobenzoyl chloride as an acylating agent:

- Starting Material : 3,5-Dibromobenzoic acid or its chloride derivative.

- Reagents : Acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine.

- Conditions : The reaction is performed under anhydrous conditions to prevent hydrolysis of acyl chlorides.

- Mix 3,5-dibromobenzoic acid with benzoyl chloride in an organic solvent.

- Add pyridine as a catalyst and stir at room temperature.

- Workup involves neutralizing the base and extracting the product.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Benzoic acid | Bromine | Low temperature | Variable | Control bromination carefully |

| Acylation | 3,5-Dibromobenzoic acid | Benzoyl chloride, Pyridine | Anhydrous conditions | High | Effective for forming target compound |

| Electrophilic Substitution | 2-Aminobenzoic acid | Bromine | Room temperature | Moderate | Can introduce functional groups |

Research Findings

Recent studies have indicated that optimizing reaction conditions can significantly enhance yield and purity:

Temperature Control : Lower temperatures during bromination reduce side reactions and improve selectivity for dibromination.

Use of Catalysts : Employing catalysts such as triethylamine in acylation reactions has been shown to facilitate smoother reactions and higher yields.

Purification Techniques : Techniques like column chromatography are essential for isolating high-purity products from complex mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dibromobenzoyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium nitrite, hydrochloric acid, ethanol, and calcium sulfate. The reactions are typically carried out under controlled temperatures ranging from 0°C to 70°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that 2-(3,5-Dibromobenzoyl)benzoic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a potential therapeutic agent for treating bacterial infections .

Anticancer Potential

There is growing interest in the anticancer properties of halogenated benzoic acids. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are required to elucidate its specific pathways and efficacy in cancer models.

Herbicidal Activity

The herbicidal properties of compounds similar to this compound have been documented. These compounds can be formulated into herbicides that effectively control weeds without harming crops. The formulations may include emulsifiable concentrates or wettable powders that facilitate application in agricultural settings .

Case Study 1: Antimicrobial Efficacy

In a study published in Advances in Basic and Applied Sciences, researchers evaluated the antimicrobial activity of various dibromo-substituted benzoic acids. The findings indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC of 12 μg/mL .

Case Study 2: Herbicide Development

A patent application highlighted the development of herbicides based on dibromo-substituted benzamides. The formulations demonstrated effective control over common agricultural weeds while maintaining crop safety. Field trials showed a reduction in weed biomass by over 70% when applied at recommended rates .

Wirkmechanismus

The mechanism of action of 2-(3,5-Dibromobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

- 2-Benzoylbenzoic acid (unsubstituted benzoyl group).

- 2-(4-Methylbenzoyl)benzoic acid (electron-donating methyl group at the 4-position).

- 2-(4-Methoxybenzoyl)benzoic acid (electron-donating methoxy group at the 4-position).

The bromine substituents in 2-(3,5-Dibromobenzoyl)benzoic acid introduce steric bulk and strong electron-withdrawing effects, which contrast with the electron-donating methyl and methoxy groups in its analogs. These differences influence physicochemical properties such as acidity, solubility, and intermolecular interactions (e.g., halogen bonding) .

Binding Affinity and Pharmacological Implications

Evidence from docking studies on T1R3 receptors reveals that substituents critically affect binding affinity (ΔGbinding). For example:

- 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -8.2 kcal/mol.

- 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -7.9 kcal/mol.

- 2-Benzoylbenzoic acid : ΔGbinding = -6.5 kcal/mol .

However, its larger atomic radius may sterically hinder receptor interactions compared to smaller substituents like methyl or methoxy groups.

Physical Properties

Note: Melting point data for the brominated compound are inferred from its methyl ester analog in .

Research Findings and Implications

Synthesis Challenges: Bromination of aromatic precursors often requires controlled conditions (e.g., low temperatures in acetic acid) to avoid over-substitution or side reactions, as seen in the synthesis of methyl 3,5-dibromo-2-diacetylaminobenzoate .

Halogen Bonding: Bromine’s ability to form halogen bonds may enhance crystal packing stability, as observed in the crystal structure of methyl 3,5-dibromo-2-diacetylaminobenzoate, which is stabilized by weak C–H⋯O interactions .

Receptor Interactions : While methyl and methoxy substituents improve binding affinity to T1R3 receptors, bromine’s steric bulk and electronic effects could reduce binding efficiency unless compensated by halogen bonding .

Biologische Aktivität

2-(3,5-Dibromobenzoyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The compound this compound features a dibromobenzoyl moiety attached to a benzoic acid structure. The presence of bromine atoms is significant as they can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those with nitro and bromine substitutions, exhibit notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | TBD |

| 3,5-Dinitrobenzoate | Candida krusei | 100 |

| 4-Nitrobenzoic acid | Mycobacterium tuberculosis | TBD |

The specific activity of this compound against Candida albicans and other fungi remains to be fully elucidated but is expected to be competitive based on structural similarities with known active compounds .

Antitubercular Activity

Studies have shown that certain benzoic acid derivatives possess antitubercular activity. For instance, compounds with nitro groups have been identified as potential inhibitors of Mycobacterium tuberculosis. The mechanism often involves interference with cell wall synthesis or metabolic pathways critical for bacterial survival. The following data illustrates the effectiveness of related compounds:

| Compound | Pathogen | MIC (ng/mL) |

|---|---|---|

| 3,5-Dinitrobenzamide | M. tuberculosis | 16 |

| 3-Nitro-5-trifluoromethyl derivative | M. bovis | TBD |

The presence of bromine in the structure may enhance lipophilicity and facilitate cellular uptake, potentially improving efficacy against mycobacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The viability of human monocytic THP-1 cells was tested after treatment with various concentrations of this compound. Preliminary results suggest that while some derivatives show promising antimicrobial activity, they may also exhibit cytotoxic effects at higher concentrations.

Case Studies

- Study on Antifungal Activity : A recent investigation into the antifungal properties of dibromobenzoyl derivatives revealed that certain structural modifications significantly enhance activity against Candida species. The study utilized microdilution methods to determine MIC values and suggested a mechanism involving disruption of ergosterol synthesis in fungal membranes .

- Antitubercular Efficacy : Another study focused on the antitubercular effects of benzoic acid derivatives demonstrated that compounds with intermediate lipophilicity showed superior activity against M. tuberculosis, indicating that structural features such as halogen substitutions play a critical role in their efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dibromobenzoyl)benzoic acid?

- Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor. For example, bromination can be achieved using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A two-step approach may include:

Bromination : Introducing bromine substituents at the 3,5-positions of the benzoyl group via electrophilic aromatic substitution.

Coupling : Forming the benzoyl-benzoic acid linkage using Friedel-Crafts acylation or esterification followed by hydrolysis.

Similar halogenation strategies are validated in analogs like 3,5-dichloro-4-hydroxybenzoic acid, where halogenation is optimized for regioselectivity .

Q. Which spectroscopic techniques are optimal for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm aromatic bromination patterns. For example, splitting patterns in H NMR distinguish para/meta substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and isotopic patterns (distinct for bromine). LC-MS platforms, as described in benzoic acid analysis, ensure purity and structural confirmation .

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1680–1700 cm for the benzoyl group) .

Q. How can the purity of this compound be assessed using chromatographic methods?

- Methodological Answer :

- HPLC/GC : Reverse-phase HPLC with UV detection (e.g., 254 nm for aromatic systems) quantifies purity. Use C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities.

- TLC : Silica gel plates with fluorescent indicator (e.g., ethyl acetate/hexane eluent) provide rapid purity checks.

- LC-MS : Combines chromatographic separation with mass confirmation, critical for detecting halogenated byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for halogenated systems .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for electronic property calculations.

- Properties Calculated :

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to predict electrophilic/nucleophilic sites.

- Vibrational frequencies (IR) to cross-validate experimental data .

Q. What strategies are recommended for resolving contradictions in experimental data related to the reactivity of halogenated benzoic acids?

- Methodological Answer :

- Cross-Validation : Compare reactivity trends across analogs (e.g., chloro vs. bromo derivatives) to identify substituent effects .

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or isotopic labeling to elucidate reaction pathways.

- Computational Modeling : Apply DFT to simulate reaction intermediates (e.g., transition states for bromine displacement) .

Q. How can X-ray crystallography be utilized to determine the molecular conformation of this compound derivatives?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Structure Refinement : Employ SHELX software for solving and refining structures. Validate with R-factors (<5%) and electron density maps .

- Conformational Analysis : Compare dihedral angles between the benzoyl and benzoic acid moieties to assess steric effects from bromine substituents .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported reaction yields for bromination steps.

- Resolution Steps :

- Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation.

- Parameter Optimization : Adjust temperature (0–25°C) and stoichiometry (Br equivalents) to control regioselectivity.

- Computational Validation : Compare DFT-predicted activation energies for competing bromination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.